molecular formula C12H24N2O B2927126 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol CAS No. 1692839-28-3

2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol

Cat. No.: B2927126
CAS No.: 1692839-28-3
M. Wt: 212.337
InChI Key: XVUJUUBAYSPSGZ-UHFFFAOYSA-N
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Description

2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol is a chemical compound with the molecular formula C12H24N2O It is characterized by the presence of a quinolizidine ring system, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol typically involves the reaction of quinolizidine derivatives with ethanolamine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. For example, a common synthetic route may involve the use of a palladium catalyst under hydrogenation conditions to achieve the reduction of the quinolizidine ring, followed by the addition of ethanolamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolizidine N-oxides.

    Reduction: Reduction reactions can further saturate the quinolizidine ring or reduce any functional groups present.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinolizidine derivatives with biological targets.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinolizidine ring system can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine: A parent compound with a similar bicyclic structure.

    Lupinine: Another quinolizidine alkaloid with similar structural features.

    Sparteine: A naturally occurring quinolizidine alkaloid with pharmacological activity.

Uniqueness

2-[(Octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol is unique due to its specific substitution pattern and the presence of an ethanolamine moiety. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other quinolizidine derivatives.

Properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-9-6-13-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-13,15H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUJUUBAYSPSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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